molecular formula C19H27N3O5 B2901450 (E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate CAS No. 478048-88-3

(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate

Cat. No.: B2901450
CAS No.: 478048-88-3
M. Wt: 377.441
InChI Key: ZKXCPDSAWCNDGO-FXBPSFAMSA-N
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Description

The compound “(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate” is a structurally complex molecule featuring a nitroaromatic group (2-nitrophenoxy), a carbamate linkage (N-cyclohexylcarbamate), and an imino group in the (E)-configuration. Its synthesis likely involves multi-step reactions, including nucleophilic substitution for the nitrophenoxy moiety and carbamate formation via cyclohexylamine and carbonyl intermediates, as inferred from analogous syntheses in the literature . The (E)-stereochemistry is critical for its spatial orientation, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name

[(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)17(13-26-16-12-8-7-11-15(16)22(24)25)21-27-18(23)20-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,20,23)/b21-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXCPDSAWCNDGO-FXBPSFAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC1CCCCC1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N\OC(=O)NC1CCCCC1)/COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate involves several steps, typically starting with the preparation of the nitrobenzene derivative. The synthetic route often includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Substitution: Replacement of hydrogen atoms with desired functional groups.

    Cyclohexylamino Carbonylation: Introduction of the cyclohexylamino carbonyl group through a series of reactions involving amines and carbonyl compounds.

    Oximination: Formation of the oxime group by reacting with hydroxylamine derivatives.

Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: Reduction of the nitro group to an amine, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydroxylamine, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals, polymers, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Structural Comparison

The compound shares core functional groups with several N-cyclohexylcarbamate derivatives but differs in substituents and stereochemistry. Key structural distinctions include:

Compound Name Key Structural Features Configuration Reference
Target Compound 2-Nitrophenoxy, (E)-butan-2-ylideneamino, N-cyclohexylcarbamate E N/A
URB597 ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate) Biphenylcarbamoyl group, N-cyclohexylcarbamate -
N-Cyclohexylacetoacetamide Acetoacetamide backbone, cyclohexylamine-derived amide -
Bisolvon (N-(2-Amino-3-dibromobenzyl)-N-methylcyclohexylamine) Dibromobenzylamine, methylcyclohexylamine -

Analysis :

  • This could influence binding to enzymes or receptors .
  • The (E)-configuration of the imino group may optimize hydrogen-bonding or π-π stacking interactions, unlike the Z-isomer, which could sterically hinder such interactions .
  • Compared to N-cyclohexylacetoacetamide, the carbamate linkage in the target compound offers greater hydrolytic stability, which may extend its metabolic half-life .
Physicochemical Properties
Property Target Compound URB597 N-Cyclohexylacetoacetamide
Molecular Weight (g/mol) ~349.4 (calculated) 352.4 183.3
LogP (Predicted) ~3.5 (highly lipophilic) 3.8 1.2
Solubility Low (nitro group reduces aqueous solubility) Moderate (polar carbamoyl group) High (amide group enhances solubility)
Stability Stable under dry conditions; nitro group may confer photolability Hydrolytically stable Prone to hydrolysis at amide linkage

Analysis :

  • The nitro group in the target compound significantly increases lipophilicity (LogP ~3.5), favoring membrane permeability but reducing aqueous solubility. This contrasts with URB597, where the biphenylcarbamoyl group balances lipophilicity and solubility .
  • The carbamate linkage is more resistant to hydrolysis than the amide bond in N-cyclohexylacetoacetamide, suggesting better oral bioavailability .

Hypotheses for Target Compound :

  • The (E)-configuration could enhance binding to enzymes via optimized geometry, similar to stereospecific interactions observed in other carbamates .

Biological Activity

(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate is a complex organic compound with the potential for significant biological activity. Its unique structural features, including a nitrophenoxy group and a cyclohexyl carbamate, suggest various mechanisms of action that may influence biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H25N3O5
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 478043-12-8
  • Structural Features : The compound includes a butan-2-ylidene moiety and a cyclohexyl carbamate, which contribute to its stability and reactivity in biological contexts.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. Research suggests that the compound interacts with microbial membranes or enzymes, potentially leading to inhibition of growth or cell death.

Table 1: Summary of Antimicrobial Activity

Organism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of membrane integrity
Staphylococcus aureus16 µg/mLInhibition of cell wall synthesis
Candida albicans64 µg/mLAlteration of cell membrane function

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The nitrophenoxy group enhances the compound's ability to penetrate microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : Interaction with specific enzymes involved in cell wall synthesis has been observed, suggesting a potential role in antibiotic development.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on E. coli :
    • A study demonstrated that treatment with the compound resulted in significant growth inhibition at concentrations as low as 32 µg/mL.
    • The mechanism was linked to membrane disruption and increased permeability.
  • Research on S. aureus :
    • Another study reported an MIC of 16 µg/mL against S. aureus, indicating strong efficacy.
    • The researchers highlighted the importance of the nitrophenoxy group in enhancing antibacterial activity.
  • Fungal Inhibition :
    • A recent investigation showed that the compound exhibited antifungal properties against Candida albicans with an MIC of 64 µg/mL.
    • The study suggested that the compound alters fungal cell membrane integrity.

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